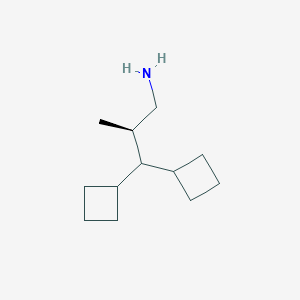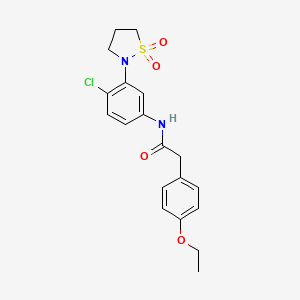
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Bromophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as BPTU, and it belongs to the class of urea derivatives. BPTU has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers in the field of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Anion Receptors and Bifunctional Organocatalysis
- Synthesis and Binding Properties : Research has highlighted the synthesis of non-racemic atropisomeric (thio)ureas with binding properties for amino-acid derivatives. This includes a focus on the binding constants of optically pure (thio)ureas with enantiomers of N-protected amino acid tetrabutylammonium salts. The study discovered smaller association constants with thioureas than with corresponding ureas, attributed to conformational differences and intramolecular hydrogen bonds. This finding has potential implications in the field of bifunctional organocatalysis (Roussel et al., 2006).
Synthesis of Novel Heterocycles
- Development of New Heterocycles : Research has been conducted on the synthesis of new heterocycles, such as 1,2,3,5-oxathiadiazolin-4-one 2-oxides, from the reaction of certain N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride. These reactions have been shown to require specific structural conditions and have led to the discovery of novel compounds (Chupp et al., 1975).
Acetylcholinesterase Inhibitors
- Anti-Acetylcholinesterase Activity : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. The focus was on optimizing the spacer length for effective interaction with enzyme hydrophobic binding sites, showing that these compounds could have significant inhibitory activities (Vidaluc et al., 1995).
Synthesis and Crystal Structure Analysis
- Crystal Structure Determination : Research into the synthesis of compounds like 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea has been done, with a focus on determining their crystal structures through single-crystal X-ray diffraction. These studies contribute to the understanding of molecular conformations and interactions (Xin, 2006).
Antiviral and Antimicrobial Activities
- Biological Interest and Activity : New urea and thiourea derivatives of piperazine doped with febuxostat were synthesized for their antiviral and antimicrobial activities. Some derivatives exhibited significant activity, highlighting their potential in biomedical applications (Reddy et al., 2013).
Anti-CML Activity via PI3K/AKT Signaling Pathway
- Anti-Cancer Activity : A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4- thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors were synthesized. These compounds demonstrated potent activity against human chronic myeloid leukemia (CML) cell lines and showed reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating their potential as cancer treatments (Li et al., 2019).
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVMCKXFHALFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2419984.png)
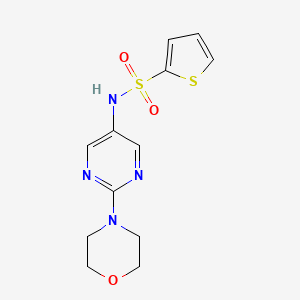
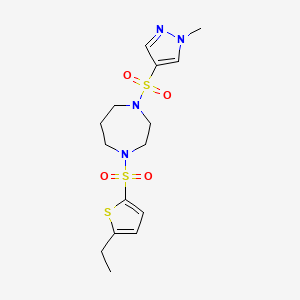
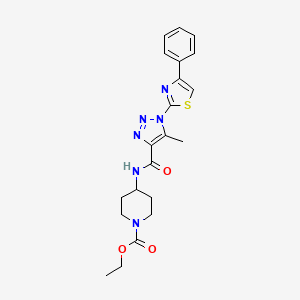
![2-[1-(thian-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419989.png)
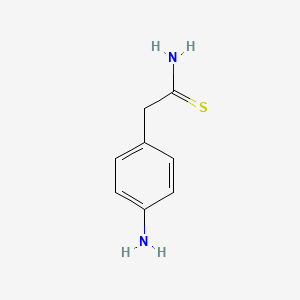
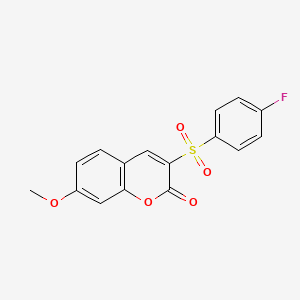
![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2419994.png)
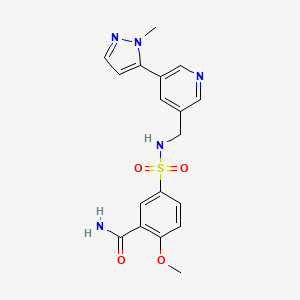
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetonitrile](/img/structure/B2420000.png)
